REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[N:6][C:5]=1[Cl:11].CC(C[AlH]CC(C)C)C.C([O-])([O-])=O.[Na+].[Na+].N>C1COCC1.C(#N)C.O>[Cl:11][C:5]1[C:4]([CH2:3][OH:2])=[C:9]([CH3:10])[CH:8]=[CH:7][N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(N=CC=C1C)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT over a period of 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
before cooled to −20° C
|
Type
|
STIRRING
|
Details
|
After vigorous stirring for 30 min. the suspension
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After vigorous stirring for 30 min the suspension
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The combined supernatants were concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |